rac 5-Hydroxymethyl Tolterodine-d14

Description

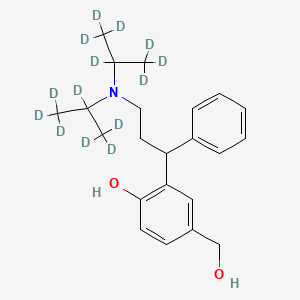

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/i1D3,2D3,3D3,4D3,16D,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXZAXCGJSBGDW-UWDFEEFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to rac 5-Hydroxymethyl Tolterodine-d14 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of racemic 5-Hydroxymethyl Tolterodine-d14, a key molecule in the study of muscarinic receptor antagonists. This document details its chemical properties, metabolic pathways, mechanism of action, and relevant experimental protocols, with a focus on quantitative data and visual representations to support advanced research and development.

Introduction

rac 5-Hydroxymethyl Tolterodine-d14 is the deuterium-labeled form of 5-Hydroxymethyl Tolterodine, which is the principal active metabolite of the drug tolterodine. Tolterodine is a muscarinic receptor antagonist used clinically to treat overactive bladder. The introduction of deuterium atoms (d14) provides a stable isotope-labeled internal standard essential for quantitative bioanalytical studies, particularly those employing mass spectrometry. Its primary application is in pharmacokinetic and metabolic research of tolterodine and its active metabolite.

Chemical and Physical Properties

This compound is a labeled metabolite of tolterodine.

| Property | Value |

| Chemical Name | 3-[3-[Bis(1-methylethyl-d7)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol |

| Molecular Formula | C₂₂H₁₇D₁₄NO₂ |

| Molecular Weight | 355.57 g/mol |

| CAS Number | 1185071-13-9 |

| Appearance | Solid |

| Application | Labeled metabolite of tolterodine for use as an internal standard in pharmacokinetic studies. |

Metabolism of Tolterodine

Tolterodine undergoes extensive first-pass metabolism in the liver, primarily through two pathways mediated by cytochrome P450 enzymes.[1]

-

Hydroxylation: The primary metabolic route involves the oxidation of the 5-methyl group of tolterodine, catalyzed by the polymorphic enzyme CYP2D6. This reaction leads to the formation of 5-Hydroxymethyl Tolterodine, the active metabolite. In individuals who are "extensive metabolizers" for CYP2D6, this is the predominant pathway.

-

N-Dealkylation: A secondary pathway, catalyzed mainly by CYP3A4, involves the dealkylation of the nitrogen atom. This pathway is more prominent in "poor metabolizers" who have reduced CYP2D6 activity.

The 5-Hydroxymethyl metabolite is further oxidized to the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites.

Below is a diagram illustrating the metabolic pathway of Tolterodine.

Mechanism of Action and Signaling Pathway

Both tolterodine and its active metabolite, 5-Hydroxymethyl Tolterodine, function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[2] These receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine. In the context of overactive bladder, the M3 muscarinic receptor subtype, which is predominantly found on the detrusor (bladder) smooth muscle, is the primary target.[1]

Antagonism of the M3 receptor by 5-Hydroxymethyl Tolterodine inhibits the binding of acetylcholine, leading to a cascade of intracellular events that ultimately results in the relaxation of the bladder smooth muscle. This reduces involuntary bladder contractions, urgency, and frequency.

The signaling pathway downstream of the M3 muscarinic receptor in bladder smooth muscle involves the Gq/11 G-protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent muscle contraction. By blocking the initial receptor activation, 5-Hydroxymethyl Tolterodine prevents this entire cascade.

Below is a diagram of the M3 muscarinic receptor signaling pathway in bladder smooth muscle.

Quantitative Data

Muscarinic Receptor Binding Affinity

The binding affinity of (Rac)-5-Hydroxymethyl Tolterodine to the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The inhibition constant (Ki) values indicate a high and non-selective affinity for all subtypes.[3]

| Receptor Subtype | Ki (nM) |

| M1 | 2.3 |

| M2 | 2.0 |

| M3 | 2.5 |

| M4 | 2.8 |

| M5 | 2.9 |

Pharmacokinetic Parameters of 5-Hydroxymethyl Tolterodine

The following pharmacokinetic parameters have been reported for 5-Hydroxymethyl Tolterodine in humans following the administration of fesoterodine, a prodrug of 5-Hydroxymethyl Tolterodine.

| Parameter | Value | Population |

| Tmax (median) | ~5 hours | Healthy subjects |

| Terminal Elimination Half-life (t½) | ~5.7 - 5.9 hours | Healthy subjects |

| Apparent Oral Clearance (CL/F) | Reduced by ~40% in CYP2D6 poor metabolizers | Patients with Overactive Bladder |

| Apparent Oral Clearance (CL/F) | Reduced by ~60% with hepatic impairment | Patients with Overactive Bladder |

| Apparent Oral Clearance (CL/F) | Reduced by ~50% with CYP3A inhibitors | Patients with Overactive Bladder |

| Apparent Oral Clearance (CL/F) | Increased ~4-fold with CYP3A inducers | Patients with Overactive Bladder |

Experimental Protocols

Synthesis and Purification of this compound

A specific, detailed synthesis protocol for this compound is not publicly available in the provided search results. However, the general approach for synthesizing deuterium-labeled compounds involves introducing deuterium atoms at specific positions in the molecule using deuterated reagents. This can be achieved through methods such as:

-

Reductive amination with deuterated reagents: A common method for introducing deuterium in the N-isopropyl groups.

-

Grignard reaction with deuterated precursors: To introduce deuterium into the aromatic rings.

-

Catalytic H-D exchange: Using a catalyst in the presence of a deuterium source like D₂O.

Purification of the final product is crucial to ensure high isotopic and chemical purity. Standard purification techniques for isotopically labeled pharmaceuticals include:

-

High-Performance Liquid Chromatography (HPLC): A widely used method for purifying small molecules. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid or ammonium acetate) would likely be employed.

-

Solid-Phase Extraction (SPE): Can be used for initial cleanup and purification.

-

Crystallization: If the compound is a solid, crystallization can be an effective final purification step.

The purity of the final product should be assessed by HPLC and the isotopic enrichment determined by mass spectrometry.

Quantification in Biological Matrices by LC-MS/MS

The following provides a general protocol for the quantification of this compound (as an internal standard) and its non-labeled counterpart in plasma, based on published methods.

6.2.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample, add 50 µL of the internal standard solution (this compound) of a known concentration.

-

Add a suitable organic extraction solvent (e.g., tert-butyl methyl ether or a mixture of n-hexane and isopropanol).

-

Vortex the mixture for a specified time (e.g., 5-10 minutes) to ensure thorough mixing and extraction.

-

Centrifuge the samples to separate the organic and aqueous layers (e.g., at 4000 rpm for 10 minutes).

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

6.2.2. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 or a hydrophilic interaction chromatography (HILIC) column is typically used. For example, an Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm) column.

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile). A common composition is acetonitrile:20mM ammonium acetate (70:30, v/v).

-

Flow Rate: Typically in the range of 0.3-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

5-Hydroxymethyl Tolterodine: m/z 342.2 → 223.1

-

This compound (Internal Standard): m/z 356.2 → 223.1

-

-

6.2.3. Data Analysis

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard in the unknown samples against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Below is a workflow diagram for the LC-MS/MS analysis.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology and drug metabolism. Its use as an internal standard allows for accurate and precise quantification of the active metabolite of tolterodine in various biological matrices. A thorough understanding of its properties, the metabolic pathways of its parent drug, and its mechanism of action is crucial for designing and interpreting pharmacokinetic and pharmacodynamic studies. This guide provides a foundational resource for scientists and professionals working with this important molecule.

References

- 1. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

rac 5-Hydroxymethyl Tolterodine-d14 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of rac 5-Hydroxymethyl Tolterodine-d14, a critical tool in the pharmacokinetic analysis of Tolterodine.

Introduction

This compound is the deuterium-labeled form of 5-Hydroxymethyl Tolterodine, the principal active metabolite of Tolterodine.[1][2] Tolterodine is an antimuscarinic drug used to treat overactive bladder.[1][3] The metabolite, 5-Hydroxymethyl Tolterodine, contributes significantly to the therapeutic effect and exhibits a similar antimuscarinic activity to the parent compound.[1][2] Due to its stable isotopic label, this compound serves as an ideal internal standard for quantitative bioanalytical studies, particularly those employing mass spectrometry.[4] Its use ensures high accuracy and precision in the determination of Tolterodine and its active metabolite in biological matrices.

Chemical Structure and Properties

This compound is structurally identical to its non-labeled counterpart, with the exception of fourteen hydrogen atoms being replaced by deuterium. This isotopic substitution results in a higher molecular weight, which allows it to be distinguished by mass spectrometry, while maintaining nearly identical chemical and chromatographic properties. The designation "rac" indicates that it is a racemic mixture of enantiomers.

The chemical name is 3-[3-[Bis(1-methylethyl-d7)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₂₂H₁₇D₁₄NO₂ | [5][6] |

| Molecular Weight | 355.57 g/mol | [5][6] |

| CAS Number | 1185071-13-9 | [6] |

| Appearance | Solid (Typical) | [7] |

| Purity | Typically ≥98% | N/A (Vendor Specific) |

| Storage | -20°C is recommended | N/A (Vendor Specific) |

| Application | Labeled internal standard for bioanalysis | [5][8] |

Metabolic Pathway of Tolterodine

Tolterodine is extensively metabolized in the liver.[2] The primary metabolic pathway is the oxidation of the 5-methyl group on the phenyl ring to form 5-Hydroxymethyl Tolterodine. This reaction is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[3][9][10] A secondary pathway involves N-dealkylation, which is catalyzed by CYP3A enzymes.[3][9][11] The 5-Hydroxymethyl metabolite is pharmacologically active and is further oxidized to a carboxylic acid derivative.[3]

Experimental Protocols and Applications

The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Tolterodine and its active 5-hydroxymethyl metabolite in biological samples like plasma, serum, or urine.[4]

General Bioanalytical Workflow

A typical workflow involves sample preparation, LC separation, and MS/MS detection. The deuterated internal standard is spiked into the biological samples, standards, and quality controls at a known concentration before sample processing.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. scialert.net [scialert.net]

- 4. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. CheMondis Marketplace [chemondis.com]

- 8. hexonsynth.com [hexonsynth.com]

- 9. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of Deuterated Tolterodine Metabolites

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the synthesis and characterization of deuterated metabolites of tolterodine, essential for use as internal standards in pharmacokinetic and metabolic studies.

Introduction: The Role of Deuterated Standards in Tolterodine Research

Tolterodine is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder. It is extensively metabolized in the liver, leading to the formation of several metabolites. The primary metabolic pathway involves the oxidation of the 5-methyl group, mediated by the cytochrome P450 enzyme CYP2D6, to form the pharmacologically active 5-hydroxymethyl metabolite (5-HMT).[1] Further metabolism of 5-HMT leads to the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites. A secondary pathway, particularly in poor metabolizers, is N-dealkylation via CYP3A4.[1][2][3]

To accurately quantify tolterodine and its metabolites in biological matrices using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are indispensable. Deuterated analogs are ideal for this purpose as they share near-identical physicochemical properties with the analyte but are distinguishable by their higher mass. This guide details the metabolic pathways of tolterodine and provides a comprehensive approach to the synthesis and characterization of its key deuterated metabolites.

Metabolic Pathway of Tolterodine

Tolterodine undergoes two primary metabolic transformations: hydroxylation and N-dealkylation. The major pathway begins with the hydroxylation of the 5-methyl group to yield 5-hydroxymethyl tolterodine (5-HMT), which is an active metabolite. This is followed by oxidation to the inactive 5-carboxylic acid metabolite (DD01). A parallel pathway involves the N-dealkylation of tolterodine.

Caption: Metabolic pathway of Tolterodine.

Synthesis of Deuterated Tolterodine Metabolites

The most common deuterated internal standards for tolterodine are those labeled on the N,N-diisopropyl group, such as Tolterodine-d14. This labeling strategy prevents in-vivo H/D exchange and ensures metabolic stability of the label. The synthesis of these standards can be achieved by modifying established synthetic routes for tolterodine, utilizing a deuterated source for the diisopropylamino moiety.

A plausible and efficient method involves the reductive amination of a suitable precursor with deuterated diisopropylamine (diisopropyl-d14-amine).

General Synthetic Workflow

The overall workflow for the synthesis and purification of a deuterated tolterodine metabolite involves several key stages, from the initial reaction to the final characterization and quality control.

Caption: General workflow for synthesis and purification.

Experimental Protocol: Synthesis of (R)-Tolterodine-d14

This protocol is based on established syntheses of tolterodine, adapted for the incorporation of the deuterated diisopropylamino group. The key starting material is (R)-3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol, which can be prepared from 6-methyl-4-phenyl-chroman-2-one.

Step 1: Reductive Amination

-

To a solution of (R)-3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add di(isopropyl-d7)amine (1.5 equivalents).

-

Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) (2 equivalents) or palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding water or a dilute acid solution.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification

-

Purify the crude (R)-Tolterodine-d14 by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain the final product as a white solid.

Synthesis of (R)-5-Hydroxymethyl-Tolterodine-d14

The synthesis of the deuterated 5-hydroxymethyl metabolite can be achieved by adapting synthetic routes used for the non-labeled compound, starting from a precursor that already contains the 5-hydroxymethyl group or a protected version thereof.

Characterization of Deuterated Metabolites

Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized standards.

Analytical Characterization Workflow

A standard workflow for the analytical characterization ensures the quality of the synthesized deuterated internal standard.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. TOLTERODINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. Tolterodine tartrate, Kabi-2234, PNU-200583E, Detrol LA, Detrusitol SR, Urotrol, Detrol, Detrusitol-药物合成数据库 [drugfuture.com]

An In-Depth Technical Guide to the Metabolism of Tolterodine and the Formation of its 5-Hydroxymethyl Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolism of tolterodine, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder. The primary focus is on the formation of its pharmacologically active 5-hydroxymethyl metabolite, also known as DD-01. This document details the principal metabolic pathways, the cytochrome P450 (CYP) isoenzymes involved, and the influence of genetic polymorphisms on tolterodine pharmacokinetics. Furthermore, it presents quantitative data in structured tables, outlines detailed experimental protocols for studying tolterodine metabolism, and includes visual diagrams of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Tolterodine is a well-established therapeutic agent for the management of overactive bladder, a condition characterized by urinary urgency, frequency, and urge incontinence.[1] Its efficacy is attributed to its antagonism of muscarinic receptors, which play a crucial role in bladder contraction.[1] Tolterodine undergoes extensive hepatic metabolism, leading to the formation of several metabolites.[2] Of particular significance is the 5-hydroxymethyl derivative, an active metabolite that contributes substantially to the overall therapeutic effect of the drug.[1][3] Understanding the intricacies of tolterodine metabolism is paramount for optimizing its clinical use, predicting drug-drug interactions, and assessing inter-individual variability in patient response.

Metabolic Pathways of Tolterodine

Tolterodine is primarily eliminated from the body through two major oxidative metabolic pathways: 5-hydroxymethylation and N-dealkylation.[4][5]

-

5-Hydroxymethylation: This is the principal metabolic route in individuals with normal enzyme activity. The methyl group on the phenyl ring of tolterodine is oxidized to a hydroxymethyl group, forming the 5-hydroxymethyl derivative (DD-01).[4] This reaction is predominantly catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6) .[4][5] The 5-hydroxymethyl metabolite is pharmacologically active, exhibiting a similar antimuscarinic potency to the parent drug.[6]

-

N-dealkylation: This pathway involves the removal of one of the isopropyl groups from the nitrogen atom of tolterodine.[4] This reaction is mainly catalyzed by cytochrome P450 3A4 (CYP3A4) .[4][5] In individuals with deficient CYP2D6 activity, this pathway becomes more prominent.[7]

Further Metabolism of the 5-Hydroxymethyl Derivative

The 5-hydroxymethyl metabolite of tolterodine is not the final product of metabolism and undergoes further oxidation. The hydroxymethyl group can be further oxidized to a carboxylic acid, forming the 5-carboxylic acid metabolite.[4] This metabolite can also be N-dealkylated.[4]

Metabolic Pathway of Tolterodine

References

- 1. Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mttlab.eu [mttlab.eu]

- 4. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic pathway - Wikipedia [en.wikipedia.org]

- 7. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of rac 5-Hydroxymethyl Tolterodine-d14

This technical guide provides a comprehensive overview of the physical and chemical properties of rac 5-Hydroxymethyl Tolterodine-d14, a deuterated analog of a primary active metabolite of Tolterodine. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic studies.

Introduction

This compound is the deuterium-labeled form of rac 5-Hydroxymethyl Tolterodine, which is a significant, pharmacologically active metabolite of the muscarinic receptor antagonist, Tolterodine.[1] Tolterodine is utilized in the management of urinary incontinence. The deuterated version serves as an invaluable tool in pharmacokinetic and metabolic research, often employed as an internal standard in bioanalytical assays due to its distinct mass.[2] The incorporation of deuterium atoms provides a stable isotopic label without significantly altering the biological activity of the molecule, allowing for precise quantification in complex biological matrices.[3]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Name | 3-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol-d14 | [1] |

| Molecular Formula | C₂₂H₁₇D₁₄NO₂ | [1] |

| Molecular Weight | 355.57 g/mol | [1] |

| CAS Number | 1185071-13-9 | [4] |

| Appearance | Off-White to Pale Yellow Solid | [5] |

| Melting Point | 48-49 °C | [6] |

| Solubility | Slightly soluble in DMSO and Methanol. | [6] |

| Storage Temperature | -20°C | [7] |

Metabolic Pathway of Tolterodine

Tolterodine undergoes extensive metabolism in the liver, primarily through two pathways mediated by cytochrome P450 enzymes. The major pathway involves the oxidation of the 5-methyl group by CYP2D6 to form the active metabolite, 5-Hydroxymethyl Tolterodine. A secondary, minor pathway involves N-dealkylation by CYP3A4.[4][5] The deuterated analog, this compound, is a critical standard for studying this metabolic conversion.

Metabolic pathway of Tolterodine.

Mechanism of Action

The non-deuterated active metabolite, 5-Hydroxymethyl Tolterodine, like its parent compound Tolterodine, is a potent and competitive antagonist of muscarinic receptors.[9][10] It exhibits high affinity for all five muscarinic receptor subtypes (M1-M5).[2] By blocking these receptors in the urinary bladder, it reduces detrusor muscle contractions, thereby alleviating the symptoms of an overactive bladder.[11] The deuteration in this compound does not alter this fundamental mechanism of action.

Mechanism of action of 5-Hydroxymethyl Tolterodine.

Experimental Protocols

General Synthetic Strategy

A specific, detailed synthesis protocol for this compound is not publicly available. However, a general approach for the synthesis of deuterated analogs of tolterodine metabolites would involve the use of deuterated starting materials or reagents. A plausible synthetic route could start from a deuterated precursor of the diisopropylamine moiety, which is then reacted with a protected form of the phenylpropyl side chain. Subsequent deprotection and hydroxymethylation would yield the final product. The synthesis of tolterodine and its derivatives has been described in various patents, which can serve as a basis for designing a deuterated synthesis.[12][13]

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CheMondis Marketplace [chemondis.com]

- 6. This compound | C22H31NO2 | CID 45039475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.usbio.net [dev.usbio.net]

- 8. researchgate.net [researchgate.net]

- 9. glpbio.com [glpbio.com]

- 10. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rac-5-Hydroxymethyl Tolterodine D14 [artis-standards.com]

- 12. KR101260832B1 - Processes for preparing tolterodine or its salt and synthetic intermediates - Google Patents [patents.google.com]

- 13. ES2295965T3 - PROCEDURE FOR OBTAINING TOLTERODINE. - Google Patents [patents.google.com]

Certificate of Analysis: rac 5-Hydroxymethyl Tolterodine-d14

This technical guide provides a comprehensive overview of the analytical data and methodologies used to characterize rac 5-Hydroxymethyl Tolterodine-d14. It is intended for researchers, scientists, and drug development professionals utilizing this isotopically labeled internal standard for quantitative bioanalytical studies.

Product Information

| Parameter | Specification |

| Chemical Name | 3-[3-[Bis(1-methylethyl-d7)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol |

| Synonyms | This compound, (±)-Desfesoterodine-d14 |

| Molecular Formula | C₂₂H₁₇D₁₄NO₂ |

| Molecular Weight | 355.57 g/mol |

| CAS Number | 1185071-13-9 |

| Structure | |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO |

| Storage | Store at -20°C, protect from light and moisture |

Quantitative Data Summary

The following tables summarize the quantitative analytical results for the specified lot of this compound.

Table 1: Identity Confirmation

| Test | Method | Result | Acceptance Criteria |

| Mass Spectrometry | ESI-MS | Conforms | Consistent with structure |

| ¹H-NMR Spectroscopy | 400 MHz | Conforms | Consistent with structure |

| Infrared Spectroscopy | FT-IR | Conforms | Consistent with structure |

Table 2: Purity and Impurity Profile

| Test | Method | Result | Acceptance Criteria |

| Chromatographic Purity | HPLC-UV (210 nm) | 99.8% | ≥ 98.0% |

| Residual Solvents | GC-HS | < 0.1% | ≤ 0.5% |

| Water Content | Karl Fischer | 0.15% | ≤ 1.0% |

Table 3: Isotopic Purity

| Test | Method | Result | Acceptance Criteria |

| Isotopic Enrichment | LC-MS/MS | 99.5% | ≥ 99.0% Deuterated |

| Unlabeled Content (d0) | LC-MS/MS | < 0.1% | ≤ 0.5% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

-

Column: Xterra C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase:

-

A: 0.1% v/v Phosphoric Acid in Water

-

B: Acetonitrile

-

-

Gradient:

Time (min) %A %B 0 65 35 20 30 70 25 30 70 | 30 | 65 | 35 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 210 nm.

-

Sample Preparation: 1 mg/mL in Acetonitrile:Water (50:50, v/v).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

-

Instrumentation: Sciex API 4200 Triple Quadrupole Mass Spectrometer coupled with a Shimadzu HPLC system.

-

Column: Ascentis Express RP amide, 50 mm x 4.6 mm, 2.7 µm particle size.[1]

-

Mobile Phase: Isocratic elution with 20% 10 mM Ammonium Acetate and 80% Acetonitrile.[1]

-

Flow Rate: 0.5 mL/min.[1]

-

Column Temperature: 20°C.[1]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Mass Spectrometry Parameters:

-

Sample Preparation: 100 ng/mL in mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Instrumentation: Bruker Avance III 400 MHz Spectrometer.

-

Solvent: DMSO-d₆.

-

Analysis Type: ¹H-NMR.

-

Procedure: A sample of approximately 5-10 mg was dissolved in 0.7 mL of DMSO-d₆. The spectrum was acquired at 25°C. The absence of signals corresponding to the protons on the two isopropyl groups confirms the high level of deuteration.

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and certification of a reference standard like this compound.

Caption: Quality control workflow for this compound.

References

An In-depth Technical Guide on the Function of 5-Hydroxymethyl Tolterodine as a Muscarinic Receptor Antagonist

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyl tolterodine (5-HMT), the principal active metabolite of the antimuscarinic drugs tolterodine and fesoterodine, is a potent and competitive antagonist of muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive overview of the pharmacological function of 5-HMT, with a focus on its interaction with mAChRs. This document details its binding affinity and functional potency across various receptor subtypes and tissues. Furthermore, it outlines the experimental protocols for the key assays used to characterize 5-HMT and presents the underlying signaling pathways affected by its antagonistic action.

Introduction

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, with or without urge incontinence, and is often accompanied by frequency and nocturia. The primary pharmacological treatment for OAB involves the use of muscarinic receptor antagonists. These agents competitively block the effects of acetylcholine at muscarinic receptors in the detrusor muscle of the bladder, thereby reducing involuntary bladder contractions.

Tolterodine is a well-established muscarinic receptor antagonist for the treatment of OAB. Following oral administration, tolterodine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1] Fesoterodine, a newer agent, was developed as a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to 5-HMT, leading to more consistent plasma concentrations of the active moiety, independent of CYP2D6 genotype.[2]

5-HMT exhibits a pharmacological profile similar to its parent compound, tolterodine, acting as a potent and competitive antagonist at all five muscarinic receptor subtypes (M1-M5).[3][4] Notably, both tolterodine and 5-HMT demonstrate a functional selectivity for the urinary bladder over the salivary glands in vivo, which contributes to a more favorable side-effect profile compared to older antimuscarinic agents.[5] This technical guide will delve into the quantitative pharmacology, experimental methodologies, and cellular mechanisms related to the function of 5-HMT as a muscarinic receptor antagonist.

Quantitative Pharmacology of 5-Hydroxymethyl Tolterodine

The interaction of 5-HMT with muscarinic receptors has been quantified using various in vitro assays, including radioligand binding studies and functional assays on isolated tissues. The data presented below summarizes the key quantitative parameters that define the potency and affinity of 5-HMT.

Muscarinic Receptor Binding Affinities

The binding affinity of 5-HMT for the five human muscarinic receptor subtypes (M1-M5) is typically determined by competitive radioligand binding assays. These experiments measure the ability of 5-HMT to displace a radiolabeled ligand, such as [³H]-N-methylscopolamine ([³H]-NMS), from the receptors. The affinity is expressed as the inhibitory constant (Ki).

| Receptor Subtype | Ki (nM) |

| M1 | 2.3 |

| M2 | 2.0 |

| M3 | 2.5 |

| M4 | 2.8 |

| M5 | 2.9 |

Table 1: Binding affinities (Ki) of 5-Hydroxymethyl Tolterodine for human muscarinic receptor subtypes. Data compiled from competitive radioligand binding assays.[6]

Functional Antagonist Potency

The functional potency of 5-HMT as a muscarinic receptor antagonist is assessed in isolated tissue preparations, most commonly the guinea pig urinary bladder and ileum. In these assays, the ability of 5-HMT to inhibit the contractile response induced by a muscarinic agonist (e.g., carbachol) is measured. The potency is expressed in terms of IC50, pA2, or Kb values.

| Parameter | Value | Tissue/Assay |

| IC50 | 5.7 nM | Carbachol-induced contractions in isolated guinea pig bladder[5] |

| pA2 | 9.14 | Functional antagonism in guinea pig isolated urinary bladder strips[7][8] |

| Kb | 0.84 nM | Competitive antagonism in guinea pig isolated urinary bladder strips[7][8][9] |

Table 2: Functional antagonist potency of 5-Hydroxymethyl Tolterodine.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the antagonist activity of 5-Hydroxymethyl Tolterodine at muscarinic receptors.

Competitive Radioligand Binding Assay

This protocol outlines the determination of the inhibitory constant (Ki) of 5-HMT at muscarinic receptor subtypes using a competitive radioligand binding assay with [³H]-N-methylscopolamine ([³H]-NMS).

Objective: To determine the binding affinity of 5-HMT for each of the five human muscarinic receptor subtypes (M1-M5) expressed in a suitable cell line (e.g., CHO or HEK293 cells).

Materials:

-

Cell membranes from cell lines stably expressing individual human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound: 5-Hydroxymethyl Tolterodine.

-

Reference Compound for non-specific binding: Atropine (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

96-well filter plates (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Resuspend the membranes in ice-cold assay buffer to a predetermined optimal protein concentration.

-

Assay Setup: In a 96-well filter plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or 50 µL of atropine (for non-specific binding) or 50 µL of a serial dilution of 5-HMT.

-

50 µL of [³H]-NMS solution in assay buffer (at a concentration close to its Kd).

-

150 µL of the cell membrane suspension to initiate the reaction. The final assay volume is 250 µL.

-

-

Incubation: Seal the plate and incubate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[10]

-

Termination and Harvesting: Terminate the incubation by rapid vacuum filtration of the plate contents through the filter mat. Wash the filters four times with ice-cold wash buffer.[10]

-

Quantification: Dry the filters, add scintillation cocktail to each well, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the 5-HMT concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[7]

Isolated Tissue Functional Assay

This protocol describes the methodology for determining the functional antagonist potency (pA2 or Kb) of 5-HMT on carbachol-induced contractions in isolated guinea pig bladder strips.

Objective: To quantify the antagonistic effect of 5-HMT on muscarinic receptor-mediated smooth muscle contraction.

Materials:

-

Guinea pig urinary bladder.

-

Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl2 1.9, MgSO4 1.2, NaHCO3 24.9, KH2PO4 1.2, dextrose 11.7), aerated with 95% O2 / 5% CO2.[11]

-

Carbachol (muscarinic agonist).

-

5-Hydroxymethyl Tolterodine.

-

Organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect the urinary bladder. Cut the bladder into longitudinal strips (approximately 10 mm long and 2 mm wide).

-

Mounting: Mount the tissue strips in organ baths containing Krebs solution maintained at 37°C and aerated with 95% O2 / 5% CO2. Apply an initial tension of 1g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Standardization: Elicit reproducible contractions by repeated application of a submaximal concentration of carbachol or KCl.

-

Cumulative Concentration-Response Curve (CCRC) to Agonist: Obtain a control CCRC for carbachol by adding the agonist in a cumulative manner.

-

Antagonist Incubation: Wash the tissues and allow them to return to baseline. Incubate the tissues with a known concentration of 5-HMT for a predetermined period (e.g., 30-60 minutes).

-

CCRC in Presence of Antagonist: In the continued presence of 5-HMT, repeat the CCRC for carbachol.

-

Repeat: Repeat steps 5 and 6 with increasing concentrations of 5-HMT.

Data Analysis (Schild Analysis):

-

For each concentration of 5-HMT, calculate the dose ratio (DR), which is the ratio of the EC50 of carbachol in the presence of the antagonist to the EC50 of carbachol in its absence.

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of 5-HMT (-log[B]) on the x-axis.

-

The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

The Kb can be calculated from the pA2 value (Kb = 10^-pA2).

Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine. There are five subtypes, which can be broadly categorized based on their primary G-protein coupling. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. 5-Hydroxymethyl Tolterodine, as a competitive antagonist, blocks the initiation of these signaling cascades by preventing the binding of acetylcholine to the receptor.

Gq/11-Coupled Muscarinic Receptor Signaling (M1, M3, M5)

In the urinary bladder, the M3 receptor is the primary mediator of detrusor muscle contraction. Activation of the M3 receptor by acetylcholine initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent smooth muscle contraction. 5-HMT blocks this pathway at the receptor level.

References

- 1. researchgate.net [researchgate.net]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. The kinetics of competitive antagonists on guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 7. pA, a new scale for the measurement of drug antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Neuropharmacology [personal.utdallas.edu]

- 11. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Tolterodine in Rat Plasma Using LC-MS/MS with 5-Hydroxymethyl Tolterodine-d14 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tolterodine and its primary active metabolite, 5-hydroxymethyl tolterodine, in rat plasma. The method utilizes 5-Hydroxymethyl Tolterodine-d14 as a stable isotope-labeled internal standard for accurate quantification.[1][2] A simple liquid-liquid extraction procedure is employed for sample preparation, followed by a rapid chromatographic separation. The described method is highly selective and sensitive, making it suitable for pharmacokinetic studies and routine drug monitoring.

Introduction

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[3][4] It is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form the 5-hydroxymethyl derivative.[5][6] This metabolite is also pharmacologically active and contributes significantly to the therapeutic effect of the drug.[3][4] Therefore, a reliable method for the simultaneous quantification of both tolterodine and its active metabolite is crucial for pharmacokinetic and drug metabolism studies. This application note presents a validated LC-MS/MS method that is rapid, sensitive, and specific for this purpose.

Experimental

Materials and Reagents

-

Tolterodine tartrate

-

5-Hydroxymethyl Tolterodine

-

5-Hydroxymethyl Tolterodine-d14 (Internal Standard)[7][8][9]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Water (deionized)

-

Rat plasma

Sample Preparation

A liquid-liquid extraction method was employed for the extraction of tolterodine, 5-hydroxymethyl tolterodine, and the internal standard from rat plasma.[1][2]

Liquid Chromatography

Chromatographic separation was achieved on an Ascentis Express RP amide column (50 mm × 4.6 mm, 2.7 µm) using an isocratic mobile phase.[1][2]

Mass Spectrometry

The analytes were detected using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) was used for quantification.[1][2]

Protocols

Standard Solution Preparation

-

Prepare individual stock solutions of tolterodine, 5-hydroxymethyl tolterodine, and 5-Hydroxymethyl Tolterodine-d14 in methanol.

-

Prepare working standard solutions by serially diluting the stock solutions with a mixture of methanol and water.

-

Prepare calibration standards and quality control (QC) samples by spiking the appropriate working standard solutions into blank rat plasma.

Sample Preparation Protocol

-

To 100 µL of plasma sample, add 25 µL of the internal standard working solution (5-Hydroxymethyl Tolterodine-d14).

-

Add 1 mL of methyl tert-butyl ether.

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

| Parameter | Tolterodine | 5-Hydroxymethyl Tolterodine |

| Linearity Range (pg/mL) | 20.00–5000.00 | 20.00–5000.00 |

| Intra-day Precision (% CV) | 0.62–6.36 | 1.38–4.22 |

| Inter-day Precision (% CV) | 1.73–4.84 | 1.62–4.25 |

| Intra-day Accuracy (%) | 98.75–103.56 | 98.08–104.67 |

| Inter-day Accuracy (%) | 99.20–104.40 | 98.73–103.06 |

Data sourced from a validated method for the determination of tolterodine and its metabolite in rat plasma.[1][2]

Chromatographic and Mass Spectrometric Conditions

| Parameter | Value |

| Column | Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[1][2] |

| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile (20:80, v/v)[1][2] |

| Flow Rate | 0.5 mL/min[1][2] |

| Column Temperature | 20 °C[1] |

| Ionization Mode | ESI Positive[1][2] |

| MRM Transition (Tolterodine) | m/z 326.1 → 147.1[1][2] |

| MRM Transition (5-Hydroxymethyl Tolterodine) | m/z 342.2 → 223.1[1][2] |

| MRM Transition (5-Hydroxymethyl Tolterodine-d14) | m/z 356.2 → 223.1[1] |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of tolterodine.

Caption: Metabolic pathway of tolterodine.

References

- 1. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. sussex-research.com [sussex-research.com]

Application Notes: Utilizing rac 5-Hydroxymethyl Tolterodine-d14 as an Internal Standard for the Bioanalysis of Tolterodine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder.[1] Following oral administration, tolterodine is extensively metabolized in the liver, mainly through oxidation of the 5-methyl group by the cytochrome P450 enzyme CYP2D6, forming the pharmacologically active 5-hydroxymethyl metabolite.[2][3] Given the significance of this metabolite in the therapeutic effect of tolterodine, accurate and simultaneous quantification of both the parent drug and its active metabolite in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[4][5]

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[6][7] rac 5-Hydroxymethyl Tolterodine-d14 is the deuterium-labeled analog of the primary active metabolite of tolterodine and serves as an ideal internal standard (IS) for its quantification.[8][9] Its near-identical physicochemical properties to the analyte ensure that it effectively tracks the analyte through sample preparation, chromatography, and ionization, thereby compensating for variability and enhancing the accuracy and precision of the analytical method.[7][10]

These application notes provide a detailed protocol for the use of this compound as an internal standard in a validated LC-MS/MS method for the simultaneous determination of tolterodine and 5-hydroxymethyl tolterodine in plasma.

Tolterodine Metabolism

The primary metabolic pathway of tolterodine involves the oxidation of the 5-methyl group to form the 5-hydroxymethyl metabolite, a reaction catalyzed by CYP2D6.[1][2][3] A secondary, less prominent pathway, particularly in individuals with poor CYP2D6 metabolism, is the dealkylation of the nitrogen, mediated by CYP3A4.[2][3] The 5-hydroxymethyl metabolite is also pharmacologically active, with a similar antimuscarinic activity to tolterodine.[3]

Figure 1: Metabolic pathway of Tolterodine.

Experimental Protocol: LC-MS/MS Bioanalysis of Tolterodine and 5-Hydroxymethyl Tolterodine

This protocol outlines a validated method for the simultaneous quantification of tolterodine and 5-hydroxymethyl tolterodine in rat plasma using tolterodine-d6 and this compound as internal standards, respectively.[4]

Materials and Reagents

-

Analytes: Tolterodine, 5-Hydroxymethyl Tolterodine

-

Internal Standards: Tolterodine-d6, this compound

-

Plasma: Blank rat plasma with anticoagulant (e.g., EDTA)

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium acetate, Methyl t-butyl ether, Formic acid

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of tolterodine, 5-hydroxymethyl tolterodine, and the internal standards in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solutions in a mixture of methanol and water to create calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.

-

Spiking: Spike the appropriate working solutions into blank plasma to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation: Liquid-Liquid Extraction

The following workflow illustrates the sample preparation procedure.

Figure 2: Sample Preparation Workflow.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions [4]

| Parameter | Value |

| Column | Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm) |

| Mobile Phase | 10 mM Ammonium acetate and Acetonitrile (20:80, v/v) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Table 2: Mass Spectrometric Conditions [4][11][12]

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Tolterodine | m/z 326.1 → 147.1 |

| 5-Hydroxymethyl Tolterodine | m/z 342.2 → 223.1 |

| Tolterodine-d6 (IS) | m/z 332.3 → 153.1 |

| 5-Hydroxymethyl Tolterodine-d14 (IS) | m/z 356.2 → 223.1 |

Method Validation Summary

The described method has been validated according to regulatory guidelines.[4] The following tables present a summary of the validation parameters.

Table 3: Linearity and Lower Limit of Quantification (LLOQ) [4][13]

| Analyte | Linear Range (pg/mL) | LLOQ (pg/mL) | Correlation Coefficient (r²) |

| Tolterodine | 20.00 - 5000.00 | 20.00 | > 0.99 |

| 5-Hydroxymethyl Tolterodine | 20.00 - 5000.00 | 20.00 | > 0.99 |

Table 4: Precision and Accuracy [11][14]

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Tolterodine | LQC | 6.36 | 4.84 | 103.56 | 104.40 |

| MQC | 0.62 | 1.73 | 98.75 | 99.20 | |

| HQC | 1.85 | 2.54 | 101.23 | 100.50 | |

| 5-Hydroxymethyl Tolterodine | LQC | 4.22 | 4.25 | 104.67 | 103.06 |

| MQC | 1.38 | 1.62 | 98.08 | 98.73 | |

| HQC | 2.56 | 3.12 | 102.15 | 101.80 |

Conclusion

The use of this compound as an internal standard in LC-MS/MS bioanalysis provides a robust and reliable method for the simultaneous quantification of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine. The stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations in sample processing and instrument response. The detailed protocol and validation data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the pharmacokinetic and bioequivalence evaluation of tolterodine.

References

- 1. droracle.ai [droracle.ai]

- 2. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.hpra.ie [assets.hpra.ie]

- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application of 5-Hydroxymethyl Tolterodine-d14 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Hydroxymethyl Tolterodine-d14 as an internal standard in pharmacokinetic (PK) studies of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, is the gold standard in bioanalysis, offering high accuracy and precision in quantifying drug and metabolite concentrations in biological matrices.[1] 5-Hydroxymethyl Tolterodine-d14, being chemically identical to the analyte of interest but with a different mass, co-elutes during chromatography and effectively compensates for variability in sample preparation, injection volume, and matrix effects.[1][2][3]

Metabolic Pathway of Tolterodine

Tolterodine undergoes extensive first-pass metabolism in the liver. In individuals with the extensive-oxidizer phenotype, the primary metabolic pathway is mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of the pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[4][5][6] Both tolterodine and 5-HMT contribute to the therapeutic effect.[6][7] In poor metabolizers, who lack functional CYP2D6, tolterodine is primarily metabolized by CYP3A4 to an inactive, N-dealkylated metabolite.[4]

Metabolic pathway of Tolterodine in extensive and poor metabolizers.

Experimental Protocols

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the simultaneous quantification of tolterodine and 5-HMT in plasma samples for pharmacokinetic studies.[8][9] The use of 5-Hydroxymethyl Tolterodine-d14 as an internal standard for 5-HMT ensures the reliability of the bioanalytical method.[8][9]

Protocol for Sample Preparation and LC-MS/MS Analysis

This protocol outlines a liquid-liquid extraction method followed by LC-MS/MS analysis for the simultaneous determination of tolterodine and 5-hydroxymethyl tolterodine in rat plasma, using tolterodine-d6 and 5-hydroxymethyl tolterodine-d14 as internal standards.[8][9]

1. Materials and Reagents:

-

Reference standards: Tolterodine, 5-Hydroxymethyl Tolterodine

-

Internal standards: Tolterodine-d6, 5-Hydroxymethyl Tolterodine-d14

-

Control rat plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

10 mM Ammonium acetate

-

Methyl-t-butyl ether (MTBE)

-

Deionized water

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of tolterodine, 5-HMT, tolterodine-d6, and 5-HMT-d14 in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solutions with a 50:50 acetonitrile:water mixture to create calibration curve standards and quality control (QC) samples. Prepare a combined working solution of the internal standards (e.g., 6000 pg/mL for tolterodine-d6 and 5-HMT-d14).

3. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 100 µL of rat plasma into a microcentrifuge tube.

-

Add 25 µL of the combined internal standard working solution (tolterodine-d6 and 5-HMT-d14).

-

Vortex for 30 seconds.

-

Add 2.0 mL of methyl-t-butyl ether.

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: Agilent 1200 Series HPLC or equivalent[10]

-

Mass Spectrometer: API 4200 triple quadrupole instrument or equivalent[10]

-

Analytical Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[8][9]

-

Mobile Phase: Isocratic mixture of 10 mM ammonium acetate and acetonitrile (20:80, v/v)[8][9]

-

Injection Volume: 10 µL

-

Column Temperature: 20°C[8]

-

Ionization Mode: Positive electrospray ionization (ESI)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for a pharmacokinetic study using 5-Hydroxymethyl Tolterodine-d14.

Bioanalytical workflow for pharmacokinetic studies.

Data Presentation

The use of 5-Hydroxymethyl Tolterodine-d14 as an internal standard allows for the generation of robust and reliable data. Below are tables summarizing typical validation parameters for an LC-MS/MS method for the simultaneous quantification of tolterodine and 5-HMT.

Table 1: Mass Spectrometric Parameters

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |

| Tolterodine | 326.1 | 147.1 |

| Tolterodine-d6 | 332.3 | 153.1 |

| 5-Hydroxymethyl Tolterodine | 342.2 | 223.1 |

| 5-Hydroxymethyl Tolterodine-d14 | 356.2 | 223.1 |

| Data sourced from a validated LC-MS/MS method for rat plasma.[8][9][10] |

Table 2: Method Validation Summary

| Parameter | Tolterodine | 5-Hydroxymethyl Tolterodine |

| Linearity Range (pg/mL) | 20.00 - 5000.00 | 20.00 - 5000.00 |

| Intra-day Precision (%RSD) | 0.62 - 6.36 | 1.38 - 4.22 |

| Inter-day Precision (%RSD) | 1.73 - 4.84 | 1.62 - 4.25 |

| Intra-day Accuracy (%) | 98.75 - 103.56 | 98.08 - 104.67 |

| Inter-day Accuracy (%) | 99.20 - 104.40 | 98.73 - 103.06 |

| Mean Extraction Recovery (%) | 85.1 - 97.0 | 95.5 - 96.9 |

| Validation data for a method quantifying tolterodine and 5-HMT in rat plasma.[5][8][9] |

Table 3: Pharmacokinetic Parameters of Tolterodine and 5-HMT in Rats (Oral Administration)

| Analyte | Cmax (ng/mL) | AUClast (ng·h/mL) |

| Tolterodine | 3.00 ± 0.54 | 20.4 ± 10.5 |

| 5-Hydroxymethyl Tolterodine | 0.27 ± 0.06 | 0.82 ± 0.34 |

| Pharmacokinetic parameters following a 10 mg/kg oral dose of tolterodine in rats.[5] |

These data demonstrate the successful application of a validated bioanalytical method, underpinned by the use of appropriate deuterated internal standards like 5-Hydroxymethyl Tolterodine-d14, to characterize the pharmacokinetic profiles of tolterodine and its active metabolite.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. drugs.com [drugs.com]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. fda.gov [fda.gov]

- 7. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols for Bioanalytical Method Development of Tolterodine and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] It is primarily metabolized in the liver, with the major pharmacologically active metabolite being 5-hydroxymethyl tolterodine (5-HMT).[2][3] Both tolterodine and 5-HMT contribute significantly to the therapeutic effect.[2][3] Therefore, a sensitive and selective bioanalytical method for the simultaneous quantification of tolterodine and its metabolites is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed application notes and protocols for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of tolterodine and 5-HMT in biological matrices.

Metabolic Pathway of Tolterodine

Tolterodine undergoes extensive metabolism primarily through two pathways mediated by cytochrome P450 enzymes.[1][4] The principal pathway involves the oxidation of the 5-methyl group, catalyzed by CYP2D6, to form the active metabolite 5-hydroxymethyl tolterodine (5-HMT).[2][4][5] A secondary pathway, particularly in individuals with poor CYP2D6 metabolism, is the N-dealkylation of tolterodine, which is catalyzed by CYP3A enzymes.[1][2][4] Further metabolism of 5-HMT leads to the formation of the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites.[2][3]

Quantitative Bioanalytical Method: LC-MS/MS

A highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the simultaneous determination of tolterodine and its active metabolite, 5-HMT, in plasma.[6]

Table 1: LC-MS/MS Method Parameters

| Parameter | Tolterodine | 5-Hydroxymethyl Tolterodine (5-HMT) |

| Internal Standard (IS) | Tolterodine-d6 | 5-Hydroxymethyl Tolterodine-d14 |

| Linear Range | 20.00–5000.00 pg/mL[6] | 20.00–5000.00 pg/mL[6] |

| Lower Limit of Quantification (LLOQ) | 20.00 pg/mL[6] | 20.00 pg/mL[6] |

| Accuracy (Intra-day) | 98.75–103.56%[6] | 98.08–104.67%[6] |

| Accuracy (Inter-day) | 99.20–104.40%[6] | 98.73–103.06%[6] |

| Precision (Intra-day, %CV) | 0.62–6.36%[6] | 1.38–4.22%[6] |

| Precision (Inter-day, %CV) | 1.73–4.84%[6] | 1.62–4.25%[6] |

| Mean Recovery | 92.68%[6] | 87.09%[6] |

| MRM Transition (m/z) | 326.1 → 147.1[6] | 342.2 → 223.1[6] |

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of tolterodine, 5-HMT, and their respective internal standards from plasma samples.[6]

Materials:

-

Human or rat plasma samples

-

Tolterodine and 5-HMT analytical standards

-

Tolterodine-d6 and 5-HMT-d14 internal standards

-

Methyl t-butyl ether (MTBE)

-

Reconstitution solution (10 mM ammonium acetate in 20:80 (v/v) acetonitrile:water)[6]

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add the internal standard solution (Tolterodine-d6 and 5-HMT-d14).

-

Add 2.0 mL of methyl t-butyl ether.

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the reconstitution solution.

-

Vortex for 1 minute.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer

Chromatographic Conditions:

-

Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[6]

-

Mobile Phase: Isocratic mixture of 10 mM ammonium acetate and acetonitrile (20:80, v/v)[6]

-

Flow Rate: 0.5 mL/min[6]

-

Injection Volume: 10 µL[6]

-

Column Temperature: Ambient

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)[6]

-

MRM Transitions:

Table 2: Calibration Standard and Quality Control Sample Concentrations

| Sample Type | Concentration Level | Tolterodine (pg/mL) | 5-HMT (pg/mL) |

| Calibration Standards | 1 | 20.0[6] | 20.0[6] |

| 2 | 40.0[6] | 40.0[6] | |

| 3 | 100.0[6] | 100.0[6] | |

| 4 | 250.0[6] | 250.0[6] | |

| 5 | 500.0[6] | 500.0[6] | |

| 6 | 1000.0[6] | 1000.0[6] | |

| 7 | 2000.0[6] | 2000.0[6] | |

| 8 | 4000.0[6] | 4000.0[6] | |

| 9 | 5000.0[6] | 5000.0[6] | |

| Quality Control (QC) | LLOQ QC | 20.0[6] | 20.0[6] |

| Low QC | 60.0[6] | 60.0[6] | |

| Medium QC | 1500.0[6] | 1500.0[6] | |

| High QC | 3500.0[6] | 3500.0[6] |

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of tolterodine and its active metabolite, 5-HMT, in plasma. The detailed protocols for sample preparation and analysis, along with the summarized validation data, offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. This method is suitable for supporting clinical and non-clinical studies requiring the bioanalysis of tolterodine.

References

- 1. scialert.net [scialert.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of stock and working solutions for 5-Hydroxymethyl Tolterodine-d14

A comprehensive list of SEO-driven, long-tail keywords has been generated for the compound "(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate," tailored for scientific researchers. The keywords are categorized based on five specific researcher intents to effectively guide content creation.

The following table provides a structured overview of these long-tail keywords, designed to align with the various stages of scientific inquiry, from initial discovery to comparative analysis.

| Category | Long-tail Keyword |

| Foundational & Exploratory | synthesis of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate |

| chemical properties of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |

| (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate structure elucidation | |

| biological activity of dichlorinated naphthoquinone acetates | |

| spectroscopic analysis of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |

| thermal stability of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |

| solubility of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in organic solvents | |

| potential therapeutic targets of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |

| in vitro cytotoxicity of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |

| mechanism of action of substituted naphthoquinones | |

| Methodological & Application | using (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in cell culture |

| protocol for dissolving (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate for assays | |

| high-performance liquid chromatography method for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |

| application of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in cancer research | |

| (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate as an enzyme inhibitor | |

| experimental guide for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in enzymatic assays | |

| techniques for measuring the effects of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |

| developing a research model for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate studies | |

| how to work with chlorinated compounds in the lab | |

| delivery of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate to cells | |

| Troubleshooting & Optimization | improving the yield of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate synthesis |

| challenges in the purification of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |

| preventing degradation of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in solution | |

| optimizing concentration of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate for experiments | |

| troubleshooting (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate precipitation in media | |

| common issues with using dichlorinated naphthoquinones | |

| enhancing the bioavailability of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |

| how to increase the stability of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |

| avoiding artifacts in assays with (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |

| refinement of analytical methods for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |

| Validation & Comparative | comparing the efficacy of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate to other quinones |

| validation of the biological effects of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |

| (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate vs. doxorubicin in cancer cells | |

| cross-validation of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate's mechanism | |

| comparative analysis of chlorinated vs. non-chlorinated naphthoquinones | |

| independent verification of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate activity | |

| assessing the specificity of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | |

| control experiments for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate studies | |

| benchmarking (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate against known inhibitors | |

| confirming the identity of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate from a commercial source |

Application Note: Quantification of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine, in Biological Matrices using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the simultaneous quantification of tolterodine and its major active metabolite, 5-hydroxymethyl tolterodine, in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is sensitive, selective, and robust, making it suitable for pharmacokinetic studies and other drug development applications. The protocol includes information on sample preparation, chromatographic conditions, and mass spectrometric parameters, including specific Multiple Reaction Monitoring (MRM) transitions for tolterodine, 5-hydroxymethyl tolterodine, and their respective deuterated internal standards.

Introduction

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2][3] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active 5-hydroxymethyl metabolite, which contributes significantly to the therapeutic effect.[2][4][5] Accurate and reliable quantification of both the parent drug and its active metabolite is crucial for pharmacokinetic and pharmacodynamic assessments in drug development. This document outlines a validated LC-MS/MS method for this purpose.

Experimental

Materials and Reagents

-

Tolterodine reference standard

-